1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with others, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For instance, it may inhibit or activate enzymes by fitting into their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic framework and exhibit biological activities such as diuretic and antiandrogenic effects.
Azaspiro[3.3]heptanes: These are valuable synthetic targets for drug discovery due to their structural complexity and potential biological activities.
Uniqueness: 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Conclusion
1-(Aminomethyl)-5,6-dimethylspiro[24]heptane-1-carboxylic acid is a compound of significant interest due to its unique structure and diverse applications
Properties
CAS No. |
724773-04-0 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(aminomethyl)-5,6-dimethylspiro[2.4]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-7-3-10(4-8(7)2)5-11(10,6-12)9(13)14/h7-8H,3-6,12H2,1-2H3,(H,13,14) |
InChI Key |
HRLADBRXOPGTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC1C)CC2(CN)C(=O)O |
Origin of Product |
United States |
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